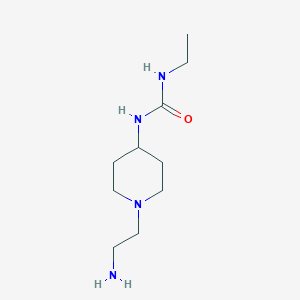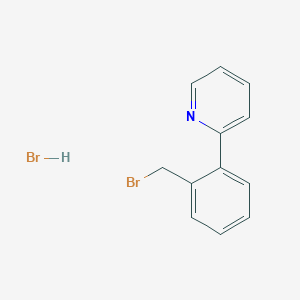
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H7Br2N. It is a pyridine derivative and is often used in various chemical syntheses. This compound is known for its role in the preparation of other complex molecules and its participation in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride. The reaction conditions usually include heating the mixture to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-(azidomethyl)phenyl)pyridine .
Applications De Recherche Scientifique
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the methyl group makes the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic processes to form new carbon-nitrogen or carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromoacetyl)pyridine hydrobromide
- 2-Picolyl bromide hydrobromide
Comparison: 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, 2-(Bromomethyl)pyridine hydrobromide lacks the phenyl group, which can influence its reactivity and applications .
Propriétés
Formule moléculaire |
C12H11Br2N |
|---|---|
Poids moléculaire |
329.03 g/mol |
Nom IUPAC |
2-[2-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;/h1-8H,9H2;1H |
Clé InChI |
PKEHKDIRMSYRJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CBr)C2=CC=CC=N2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




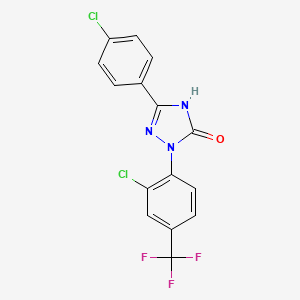
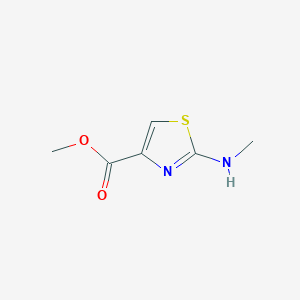
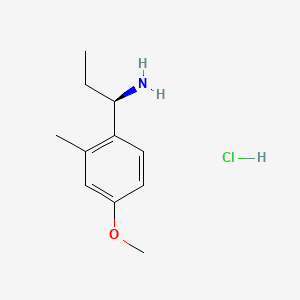
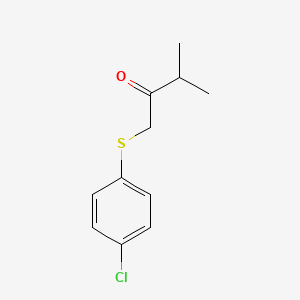
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

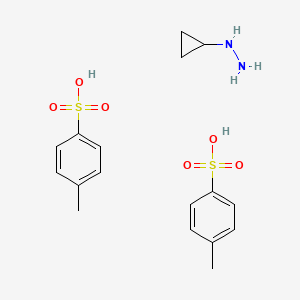
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)


![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
